For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties of 4-Chloro-3-nitrotoluene
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, applications, and safety information for 4-Chloro-3-nitrotoluene (CAS No: 89-60-1). This compound is a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes.[1]
Core Chemical and Physical Properties
4-Chloro-3-nitrotoluene is a clear, yellow to pale orange liquid or solid at room temperature.[1][2][3] Its core physical and chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆ClNO₂ | [4][5] |
| Molecular Weight | 171.58 g/mol | [4][5] |
| Appearance | Clear yellow liquid or yellow to pale orange solid | [1][2][4] |
| Melting Point | 7 °C (lit.) | [3][4][6] |
| Boiling Point | 260 °C at 745 mmHg (lit.) | [4][6][7] |
| Density | 1.297 g/mL at 25 °C (lit.) | [4][6] |
| Refractive Index (n20/D) | 1.558 (lit.) | [4][6] |
| Flash Point | 129 °C (264.2 °F) | [2][6] |
| XLogP3 | 2.8 | [3] |
| InChI Key | NWESJZZPAJGHRZ-UHFFFAOYSA-N | [6] |
| SMILES String | Cc1ccc(Cl)c(c1)--INVALID-LINK--=O | [6] |
Spectroscopic Data
Vibrational spectral analysis of 4-chloro-3-nitrotoluene has been conducted using Raman and IR spectroscopy.[4][6] Detailed spectroscopic data, including 1H NMR, 13C NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FTIR), are available in various databases.[8][9][10]
| Spectrum Type | Availability | Source(s) |
| ¹³C NMR | Available | [8] |
| ¹H NMR | Available | [8] |
| Mass Spectrum (GC-MS) | Available | [9] |
| FTIR Spectrum | Available | [10] |
| Raman Spectrum | Available | [8] |
Solubility and Reactivity
4-Chloro-3-nitrotoluene has limited solubility in water due to its predominantly hydrophobic characteristics, stemming from the aromatic ring and chlorine atom.[1] It is, however, readily soluble in common organic solvents such as ethanol (B145695), ethers, benzene, toluene, and chloroform.[1][11]
The chemical reactivity of the molecule is significantly influenced by the electron-withdrawing nature of the nitro group and the chloro substituent.[1] This makes the aromatic ring electron-deficient and affects its behavior in chemical reactions, particularly electrophilic substitution reactions.[1][11] The nitro group can be reduced to an amine, providing a pathway to a variety of other functional groups, which is a key step in many of its applications.[11]
Applications in Research and Drug Development
4-Chloro-3-nitrotoluene is a versatile intermediate in the synthesis of a range of commercially important molecules.[1][11]
-
Pharmaceutical Intermediates : It is a crucial building block for various pharmaceutical compounds.[11] It is used in the synthesis of quinazoline-2,4(1H,3H)-dione derivatives, which act as selective inhibitors for the enzyme PARP-2.[4][12] It is also a starting reagent for synthesizing tricyclic indole-2-carboxylic acids, which are potential antagonists for the N-Methyl-D-aspartic acid-glycine receptor.[13]
-
Agrochemicals : The compound serves as a precursor for herbicides and insecticides.[11]
-
Dyes and Pigments : It is used in the manufacturing of various dyes, including indigo (B80030) dyes, and pigments.[1][11][13]
-
Organic Synthesis : It is used in the synthesis of other organic compounds, such as 4-(2-hydroxyethylamino)-3-nitrotoluene.[4][6]
Caption: Logical flow from 4-Chloro-3-nitrotoluene to its applications.
Experimental Protocols
A. Synthesis of 4-Chloro-3-nitrotoluene from 4-Methyl-2-nitrobenzoic Acid
This method provides a laboratory-scale synthesis route.
Materials and Reagents:
-
4-Methyl-2-nitrobenzoic acid (36.2 mg)
-
Silver sulfate (B86663) (6.2 mg)
-
Copper (I) acetate (B1210297) (36.3 mg)
-
2,9-dimethyl-1,10-o-phenanthroline (12.5 mg)
-
Sodium chloride (17.5 mg)
-
Dimethyl sulfoxide (B87167) (DMSO) (4 mL)
-
Ethyl acetate (30 mL)
-
Distilled water
-
Silak reactor tube with magnetic stirrer
Procedure: [14]
-
To a Silak reactor tube equipped with a magnetic stirrer, add silver sulfate (6.2 mg), copper (I) acetate (36.3 mg), 2,9-dimethyl-1,10-o-phenanthroline (12.5 mg), 4-methyl-2-nitrobenzoic acid (36.2 mg), and sodium chloride (17.5 mg) sequentially.[14]
-
Add 4 mL of dimethyl sulfoxide as the solvent.[14]
-
Heat the reaction mixture to 160 °C and stir for 24 hours under an oxygen atmosphere.[14]
-
After completion, quench the reaction by adding an appropriate amount of distilled water.[14]
-
Extract the aqueous mixture three times with ethyl acetate (10 mL each).[14]
-
Combine the organic phases and concentrate under reduced pressure to yield 1-chloro-4-methyl-2-nitrobenzene (4-Chloro-3-nitrotoluene). The reported yield is 51% (17.5 mg).[14]
Caption: Experimental workflow for the synthesis of 4-Chloro-3-nitrotoluene.
B. Industrial Synthesis: Nitration of p-Chlorotoluene
The most common industrial production route is the electrophilic aromatic substitution of p-chlorotoluene using a mixture of concentrated nitric acid and sulfuric acid.[11] This reaction produces a mixture of isomers, including 4-Chloro-3-nitrotoluene and 4-chloro-2-nitrotoluene, which are then separated, typically by fractional distillation.[11]
C. Synthesis of 4-Chloro-3-nitrobenzoic Acid via Oxidation
4-Chloro-3-nitrotoluene can be oxidized to form 4-Chloro-3-nitrobenzoic acid, another important intermediate.
Procedure: [15]
-
Dissolve 4-chloro-3-nitrotoluene (38.0g, 0.245mol) in a mixture of ethanol (400mL) and water (200mL).[15]
-
Add potassium permanganate (B83412) (77.0g, 0.49mol).[15]
-
Allow the mixture to react at 30°C for 1 hour.[15]
-
Filter the mixture and remove the organic solvent from the filtrate under reduced pressure to obtain the product.[15]
Safety Information
4-Chloro-3-nitrotoluene is a hazardous chemical. It is crucial to handle it with appropriate personal protective equipment (PPE) in a well-ventilated area.[2][16]
| Safety Aspect | Information | Source(s) |
| Signal Word | Warning | [6] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H411 (Toxic to aquatic life with long lasting effects) | [6][7] |
| Precautionary Statements | P261, P264, P271, P273, P302+P352, P305+P351+P338, P405 | [2][6] |
| Hazard Classifications | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3, Aquatic Chronic 2 | [6] |
| Target Organs | Respiratory system | [6] |
| Personal Protective Equipment | Eyeshields, faceshields, gloves, type ABEK (EN14387) respirator filter | [6] |
| Storage | Store in a dry, cool, and well-ventilated place in a tightly closed container.[2][7] Store locked up.[2] |
References
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- 2. 4-Chloro-3-nitrotoluene - Safety Data Sheet [chemicalbook.com]
- 3. echemi.com [echemi.com]
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- 5. 4-Chloro-3-nitrotoluene | C7H6ClNO2 | CID 6976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Chloro-3-nitrotoluene technical grade 89-60-1 [sigmaaldrich.com]
- 7. 4-Chloro-3-nitrotoluene , 97% , 89-60-1 - CookeChem [cookechem.com]
- 8. 4-Chloro-3-nitrotoluene(89-60-1) 13C NMR spectrum [chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. spectrabase.com [spectrabase.com]
- 11. nbinno.com [nbinno.com]
- 12. lookchem.com [lookchem.com]
- 13. 4 Chloro Nitro Toluene - Trading [trading.bhayanigroup.com]
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